![molecular formula C19H25NO4 B3319810 6-Benzyl 5-(tert-butyl) (S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate CAS No. 1175893-54-5](/img/structure/B3319810.png)
6-Benzyl 5-(tert-butyl) (S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate
Overview
Description
Compounds like “6-Benzyl 5-(tert-butyl) (S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate” belong to a class of organic compounds known as esters. Esters are derived from carboxylic acids and an alcohol. They are characterized by the presence of a carbonyl group adjacent to an ether group .
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of the corresponding alcohol (in this case, “6-Benzyl 5-(tert-butyl) (S)-5-azaspiro[2.4]heptane-5,6-diol”) with a carboxylic acid (or its derivatives) in the presence of a catalyst .Molecular Structure Analysis
The molecular structure of such compounds can be determined using various spectroscopic techniques, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . The specific reactions that “6-Benzyl 5-(tert-butyl) (S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate” can undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and stability under different conditions. These properties can be determined through experimental methods .Safety and Hazards
properties
IUPAC Name |
6-O-benzyl 5-O-tert-butyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4/c1-18(2,3)24-17(22)20-13-19(9-10-19)11-15(20)16(21)23-12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3/t15-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZZMJOKJLCEOBW-HNNXBMFYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)CC1C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC2(CC2)C[C@H]1C(=O)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-benzyl 5-tert-butyl (6S)-5-azaspiro[2.4]heptane-5,6-dicarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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